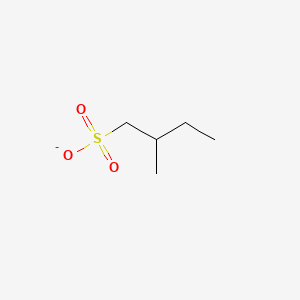

2-Methylbutane-1-sulfonate

Description

2-Methylbutane-1-sulfonate (C₅H₁₁SO₃⁻Na⁺) is a sodium sulfonate salt characterized by a branched alkyl chain. Its structure includes a sulfonate group (-SO₃⁻) attached to the terminal carbon of a 2-methylbutane backbone. This compound is used in industrial applications such as surfactants, polymer synthesis, and electroplating due to its ionic nature and solubility in polar solvents.

Properties

Molecular Formula |

C5H11O3S- |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-methylbutane-1-sulfonate |

InChI |

InChI=1S/C5H12O3S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8)/p-1 |

InChI Key |

DPXABRZASYWNOE-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)CS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylmethanesulphonate can be synthesized through the esterification of methanesulfonic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of 2-butylmethanesulphonate involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Butylmethanesulphonate undergoes various chemical reactions, including:

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

Hydrolysis: In the presence of water and an acid or base catalyst, 2-butylmethanesulphonate can hydrolyze to form methanesulfonic acid and butanol.

Oxidation: It can be oxidized to form corresponding sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions are used, with catalysts such as hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted butyl derivatives.

Hydrolysis: The products are methanesulfonic acid and butanol.

Oxidation: The major product is the corresponding sulfonic acid.

Scientific Research Applications

2-Butylmethanesulphonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients.

Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

Industrial Applications: It is utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-butylmethanesulphonate involves its ability to act as an alkylating agent. It can transfer its butyl group to nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is exploited in various biochemical assays and industrial processes.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key differences between 2-Methylbutane-1-sulfonate and structurally related compounds:

Key Observations:

- Branching vs.

- Sulfonate vs. Sulfinate : The sulfinate group in Sodium 2-methylbutane-1-sulfinate (SO₂⁻) is less oxidized than sulfonate (SO₃⁻), leading to distinct reactivity profiles. Sulfonates are typically more stable and hydrophilic, making them preferable in detergent formulations .

Physicochemical Properties

While explicit data for this compound are unavailable, inferences can be drawn from analogs:

- Solubility : Sulfonates generally exhibit high water solubility due to their ionic nature. Sodium 2-methylprop-2-ene-1-sulphonate is likely more polar than this compound due to its unsaturated bond .

- Thermal Stability : Branched sulfonates like this compound may have higher thermal stability compared to linear analogs due to reduced intermolecular interactions.

Biological Activity

2-Methylbutane-1-sulfonate is a sulfonate compound that has garnered attention for its biological activity and potential applications in various fields, including biochemistry and pharmacology. This article provides an overview of the biological properties, toxicity, and relevant research findings related to this compound.

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H12O3S

- Molecular Weight : 148.22 g/mol

- CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.

The compound is a sulfonic acid derivative, which suggests it may exhibit properties typical of sulfonates, such as surfactant activity.

Antimicrobial Properties

Research indicates that sulfonate compounds, including this compound, may possess antimicrobial properties. A study investigating various sulfonates found that they can inhibit bacterial growth, although specific data on this compound remains limited. The mechanism of action is thought to involve disruption of bacterial cell membranes due to their amphiphilic nature .

Toxicity and Safety

The safety profile of this compound has not been extensively documented. However, related compounds such as linear alkylbenzene sulfonates (LAS) have been studied for their toxicity. LAS exhibits low acute toxicity with oral LD50 values ranging from 1,080 to 2,250 mg/kg in rodents . Given the structural similarities, it is plausible that this compound may exhibit comparable toxicity levels.

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 (Rats) | ~1,080 - 2,250 mg/kg |

| Dermal LD50 (Rats) | >2,000 mg/kg |

| Inhalation Toxicity | Moderately toxic |

Genotoxicity

Studies on LAS have shown no evidence of mutagenicity or genotoxicity in various assays . While specific studies on this compound are lacking, the absence of such effects in related compounds may suggest a similar safety profile.

Study on Sulfonates and Bacterial Resistance

A recent investigation into the effects of various sulfonates on bacterial strains demonstrated that certain structural modifications can enhance antimicrobial efficacy. While direct studies on this compound were not included, the findings suggest that modifications in the sulfonate structure can lead to significant variations in biological activity .

Phytochemical Isolation

In a study focusing on bioactive compounds from Colocasia species, several sulfonated compounds were isolated and evaluated for their biological activities. These compounds exhibited notable anti-inflammatory and antimicrobial activities, indicating the potential for further exploration of structurally similar compounds like this compound in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.